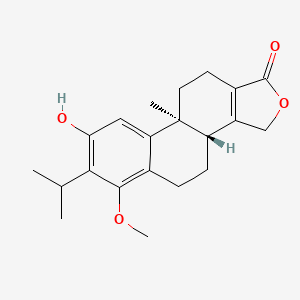

Isoneotriptophenolide

Description

Contextualization within Natural Products Chemistry and Diterpenoid Research

Natural products chemistry is a field dedicated to the isolation, structure elucidation, synthesis, and biological investigation of chemical substances produced by living organisms. youtube.com These compounds, often referred to as secondary metabolites, exhibit immense structural diversity and are a foundational source for new drug discovery. nih.govdrugbank.com Within this broad field, the study of diterpenoids, a class of organic compounds composed of four isoprene (B109036) units, is of significant interest due to their complex architectures and wide range of biological activities. japsonline.com Research in this area focuses on understanding the intricate chemical makeup of these molecules and harnessing their potential for therapeutic applications. nih.gov The exploration of complex natural products like diterpenoids serves as a crucial testing ground for the advancement of synthetic organic chemistry. nih.gov

Origin from Tripterygium wilfordii (Thunder God Vine) in Traditional Medicinal Plant Studies

Isoneotriptophenolide is a constituent of Tripterygium wilfordii, a vine from the Celastraceae family. nih.gov Commonly known as "Thunder God Vine" or "Lei Gong Teng," this plant has a long history of use in traditional Chinese medicine, particularly for treating inflammatory and autoimmune conditions such as rheumatoid arthritis. nih.govnih.gov The roots of T. wilfordii are particularly rich in a variety of bioactive compounds, which has made the plant a subject of extensive phytochemical investigation. nih.gov These investigations have led to the isolation of numerous compounds, including diterpenoids and triterpenoids, which are believed to be responsible for the plant's therapeutic effects. nih.gov

Classification as an Abietane-Type Diterpenoid and its Research Significance

This compound belongs to the abietane (B96969) class of diterpenoids. nih.gov The abietane skeleton is a tricyclic structure that forms the core of many natural products found in plants. researchgate.net Abietane-type diterpenoids isolated from Tripterygium wilfordii and other plant species are known to possess a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. nih.govresearchgate.netnih.gov The research significance of this class of compounds lies in their potential to serve as scaffolds for the development of new therapeutic agents. researchgate.net For instance, the related compound triptolide (B1683669), also an abietane-type diterpenoid from T. wilfordii, is one of the most extensively studied natural products from this plant due to its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. The structural similarities among these compounds suggest that this compound may share some of these biological properties, making it a person of interest for further study.

The study of abietane diterpenoids from Tripterygium wilfordii has yielded compounds with significant biological activities. While specific data for this compound is limited in publicly available research, the activities of its close structural relatives provide insight into its potential.

Table 1: Cytotoxic Activity of Abietane Diterpenoids from Tripterygium wilfordii This table presents the half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. These values are for compounds structurally related to this compound.

| Compound | Cell Line | IC₅₀ (μM) |

| Triptotin K | KB | 29.88 |

| Triptotin K | KBv200 | 36.50 |

| Triptotin K | HepG2 | 39.55 |

| Triptotin K | MCF-7/ADM | 41.38 |

| Triptonoterpene | KB | 29.40 |

| Triptonoterpene | KBv200 | 28.87 |

| Data sourced from a study on a new demethyl abietane diterpenoid from the roots of Tripterygium wilfordii. nih.gov |

Table 2: Anti-Inflammatory Activity of Abietane Diterpenoids from Tripterygium This table shows the IC₅₀ values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. NO is a key inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity. The data is for compounds isolated from Tripterygium hypoglaucum, a related species.

| Compound | IC₅₀ (μM) |

| Hypoglicin D | 8.29 |

| Hypoglicin E | 3.63 |

| Hypoglicin F | 0.72 |

| Hypoglicin G | 0.89 |

| Hypoglicin K | 0.82 |

| Hypoglicin L | 2.85 |

| Data from a study on anti-inflammatory abietane diterpenoids from Tripterygium hypoglaucum. nih.gov |

Overview of Current Research Trajectories for Complex Natural Products

The field of natural product research is continually evolving. nih.gov Current trajectories focus on several key areas. Firstly, the total synthesis of complex natural products remains a significant endeavor, pushing the boundaries of chemical synthesis and allowing for the production of these molecules in a laboratory setting. nih.gov This not only provides a sustainable supply for further research but also allows for the creation of analogues with potentially improved properties. Secondly, there is a strong emphasis on understanding the molecular mechanisms of action of these compounds. This involves identifying the specific cellular targets and pathways through which they exert their biological effects. Furthermore, modern research often employs a combination of isolation from natural sources, semi-synthesis to create derivatives, and computational studies to predict activity and guide research efforts. researchgate.net The ultimate goal is to translate the potential of complex natural products into tangible therapeutic benefits. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

104331-86-4 |

|---|---|

Molecular Formula |

C21H26O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(3bR,9bS)-8-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one |

InChI |

InChI=1S/C21H26O4/c1-11(2)18-17(22)9-16-13(19(18)24-4)5-6-15-14-10-25-20(23)12(14)7-8-21(15,16)3/h9,11,15,22H,5-8,10H2,1-4H3/t15-,21-/m0/s1 |

InChI Key |

TYSYVCOVDLVELY-BTYIYWSLSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O |

Origin of Product |

United States |

Isolation and Advanced Production Methodologies

Extraction from Tripterygium wilfordii Plant Materials

Isoneotriptophenolide is primarily sourced from plants of the Tripterygium genus, with Tripterygium wilfordii being a notable example. This plant has a history of use in traditional Chinese medicine. evitachem.com The extraction process typically begins with the debarked roots of the plant. nih.gov

The initial step involves macerating the plant material in a solvent, such as ethanol, to draw out a wide range of compounds. nih.gov Following this, the crude extract undergoes a series of partitioning steps with solvents of varying polarities, like ethyl acetate (B1210297), to selectively concentrate the desired diterpenoids. nih.gov This liquid-liquid extraction process is a crucial preliminary step to separate compounds based on their differential solubility in immiscible liquids. The resulting ethyl acetate fraction, which is enriched with compounds like this compound, is then dried to yield a crude extract ready for further purification. nih.gov

Application of Plant Cell Culture Systems for Metabolite Production

To overcome the limitations of sourcing from wild or cultivated plants, plant cell culture (PCC) has emerged as a viable and sustainable alternative for producing valuable secondary metabolites. nih.govresearchgate.net This technology offers a controlled environment for the continuous and reliable production of phytochemicals, independent of geographical and climatic constraints. researchgate.netrjas.ro

In the context of this compound and related compounds, cell suspension cultures of Tripterygium wilfordii have been established. researchgate.netubc.ca These cultures are initiated from callus, a mass of undifferentiated plant cells, which is then transferred to a liquid medium. rjas.ropjoes.com Through optimization of culture conditions, including nutrient media, phytohormones, and physical parameters like aeration and temperature, the production of specific metabolites can be enhanced. nih.govrjas.ro Research has demonstrated the isolation of numerous diterpenes, including new natural products, from T. wilfordii cell cultures, highlighting the potential of this method for producing this compound and its precursors. ubc.ca Furthermore, techniques such as cell immobilization can be employed to increase cell density and product formation, offering a scalable solution for industrial production. nih.gov

Chromatographic Separation Techniques for this compound Isolation

The crude extracts obtained from either plant materials or cell cultures are complex mixtures containing numerous compounds. Therefore, sophisticated chromatographic techniques are essential to isolate this compound in a pure form.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and purification of individual components from a mixture. teledynelabs.comresearchgate.net In the context of this compound, preparative HPLC is particularly valuable for isolating significant quantities of the pure compound. teledynelabs.com

Reversed-phase HPLC is a commonly employed mode for the separation of natural products like this compound. chromatographyonline.com This method utilizes a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. chromatographyonline.comscielo.br By carefully controlling the composition of the mobile phase, often a mixture of solvents like acetonitrile (B52724) and water with additives like acetic acid, a high degree of separation can be achieved. scielo.br The separated compounds are detected as they elute from the column, typically by a photodiode array (PDA) detector that measures absorbance at specific wavelengths. scielo.br The purity of the isolated this compound is then often confirmed using analytical techniques such as proton Nuclear Magnetic Resonance (¹H-NMR) and mass spectrometry. nih.govthieme-connect.com

| Parameter | Description |

| Stationary Phase | Typically a reversed-phase column such as C8 or C18. chromatographyonline.comscielo.br |

| Mobile Phase | A mixture of polar solvents, for example, acetonitrile and water, sometimes with modifiers like acetic acid. scielo.br |

| Detection | Commonly performed using a Photodiode Array (PDA) detector. scielo.br |

| Purity Analysis | The purity of the isolated compound is confirmed by techniques like ¹H-NMR and Mass Spectrometry. nih.govthieme-connect.com |

Countercurrent Chromatography (CCC) for Complex Mixture Resolution

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers several advantages over traditional liquid-solid methods, including the absence of irreversible adsorption and total sample recovery. nih.govchemeurope.com It is particularly effective for the separation of complex natural product extracts. researchgate.net

High-speed counter-current chromatography (HSCCC) has been successfully applied to the separation of diterpenoids from Tripterygium wilfordii. nih.gov This technique utilizes a two-phase solvent system, where one liquid serves as the stationary phase and the other as the mobile phase. nih.gov A common solvent system for separating compounds like this compound is a mixture of n-hexane-ethyl acetate-methanol-water (HEMW). nih.govuic.edu By optimizing parameters such as the solvent system composition and flow rate, a one-step separation can yield multiple pure compounds, including this compound, from a crude extract. nih.gov The scalability of CCC allows for the transition from analytical to preparative scale, making it a valuable tool for obtaining larger quantities of the desired compound. nih.gov

| Parameter | Value/Description | Reference |

| Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |

| Solvent System | n-hexane-ethyl acetate-methanol-water (HEMW) (3:2:3:2, v/v/v/v) | nih.gov |

| Sample | Crude extract of Tripterygium wilfordii | nih.gov |

| Yield from 320mg Crude Extract | 77 mg of this compound | nih.gov |

| Purity | 96.6% | nih.gov |

Synthetic and Semi-Synthetic Approaches to this compound and its Analogs

Beyond extraction from natural sources, chemical synthesis provides a powerful avenue to access this compound and to create novel analogs with potentially enhanced properties.

Total Synthesis Strategies

Total synthesis is the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. organicchemistrydata.orgepfl.ch The total synthesis of natural products like this compound is a significant undertaking that drives the development of new synthetic methodologies. epfl.chnih.gov

The synthesis of diterpenoid analogs related to this compound often starts from readily available materials like dehydroabietic acid. ubc.ca Synthetic strategies involve a series of chemical reactions to construct the core structure and introduce the necessary functional groups. evitachem.com This can include steps like ring C functionalization to create "activated" analogs such as isotriptophenolide. ubc.ca The development of efficient synthetic sequences is a key focus, aiming to produce the target molecule in a high yield and with high stereoselectivity. ubc.ca While the specific total synthesis of this compound itself is a complex challenge, the strategies developed for related diterpenoids provide a roadmap for its potential chemical construction. wikipedia.orgrsc.org

Semi-Synthesis from Precursors

The generation of this compound and its analogs through semi-synthesis often originates from readily available natural products, with dehydroabietic acid being a key starting material. ubc.ca Synthetic strategies focus on the functionalization of the C-ring of the abietane (B96969) skeleton to introduce the necessary moieties characteristic of this compound and related compounds. ubc.ca

A notable synthetic study involved the preparation of demethyl this compound, a close structural analog of this compound. This process commenced with isodehydroabietenolide, which is derivable from dehydroabietic acid. ubc.ca The synthesis proceeded through a sequence of reactions aimed at activating the C-ring for subsequent modifications. ubc.ca While the direct semi-synthesis of this compound was not explicitly detailed in this particular study, the synthesis of its demethylated precursor highlights a viable pathway that could potentially be adapted for the synthesis of this compound itself. ubc.ca

The total synthesis of related diterpenoids, such as (+)-triptophenolide, has also been achieved, employing different strategies. researchgate.net One successful approach involved an oxidative radical cyclization of a (+)-8-phenylmenthyl ester, mediated by Mn(OAc)3, to construct the core tricyclic structure with high diastereoselectivity. researchgate.net This key intermediate was then converted to (+)-triptophenolide methyl ether, which could be further transformed into other natural products. researchgate.net Although this represents a total synthesis rather than a semi-synthesis, the strategies for constructing the characteristic ring systems and functional groups are relevant to the development of semi-synthetic routes from more complex, naturally occurring precursors.

Table 1: Key Precursors and Synthetic Intermediates in the Synthesis of this compound Analogs

| Precursor/Intermediate | Starting Material | Synthetic Goal | Reference |

| Demethyl this compound | Dehydroabietic acid | Synthesis of a close analog of this compound | ubc.ca |

| Isodehydroabietenolide | Dehydroabietic acid | Key intermediate in the synthesis of C-ring activated analogs | ubc.ca |

| (+)-Triptophenolide methyl ether | (+)-8-phenylmenthyl ester | Intermediate in the total synthesis of (+)-triptophenolide | researchgate.net |

Biotransformation Studies using Microbial or Cell-Free Systems

Biotransformation offers an alternative and often more specific method for the production and modification of complex natural products like this compound. Studies have primarily focused on the use of plant cell cultures and their corresponding cell-free extracts to perform these conversions.

Research utilizing the plant cell culture line TRP4a from Tripterygium wilfordii has demonstrated the biotransformation of precursors closely related to this compound. ubc.ca For instance, the incubation of isotriptophenolide, an isomer of triptophenolide (B192632), with TRP4a cell cultures resulted in the formation of two novel epoxy dienones. ubc.ca This enzymatic conversion of a "para-alkylated" phenol (B47542) to a para-epoxy dienone in a single step was a significant finding. ubc.ca The yield of these products was observed to be higher in older (21-day) cell cultures. ubc.ca

Further investigations were conducted using cell-free extracts (CFE) derived from these TRP4a cell cultures. ubc.ca The biotransformation of isotriptophenolide using the CFE preparations yielded comparable results to the whole-cell system but occurred at a much faster rate. ubc.ca This suggests that the enzymes responsible for the transformation are active and stable in the cell-free environment, which can offer advantages in terms of reaction control and downstream processing. mdpi.com

In contrast, the biotransformation of triptophenolide using the same whole-cell and cell-free systems showed a significantly lower level of conversion compared to isotriptophenolide. ubc.ca However, a large-scale experiment did permit the isolation of some hydroxylated products in low yields, which were structurally similar to those obtained from the biotransformation of isotriptophenolide. ubc.ca

The biotransformation of demethyl this compound in the TRP4a whole-cell cultures was also investigated and showed rapid consumption of the precursor. ubc.ca The major product isolated from this reaction was a hydroxy quinone, identified as 12,19-Dihydroxy-l l,14-dioxo-18(4->3)abeo-abieta-3,8,12-trien-18-oic acid lactone. ubc.ca These studies collectively indicate that the position and number of hydroxyl groups on the C-ring of the precursor molecule are critical factors that determine the outcome of the biotransformation. ubc.ca

While direct biotransformation studies of this compound using microbial or isolated enzyme systems are not extensively documented in the reviewed literature, the results from closely related analogs provide a strong foundation for future research in this area. The use of microbial systems, which are often more scalable and easier to manipulate genetically than plant cell cultures, could be a promising avenue for the production of this compound and its derivatives. nih.gov

Table 2: Biotransformation Products of this compound Precursors

| Precursor | Biotransformation System | Major Product(s) | Reference |

| Isotriptophenolide | TRP4a whole cells & CFE | (7,8)β-epoxy-19-hydroxy-12-oxo-18(4->3)abeo-abieta-3,9(ll),13-trien-18-oic acid lactone and its (7,8)α-epoxy isomer | ubc.ca |

| Demethyl this compound | TRP4a whole cells | 12,19-Dihydroxy-l l,14-dioxo-18(4->3)abeo-abieta-3,8,12-trien-18-oic acid lactone | ubc.ca |

| Triptophenolide | TRP4a whole cells & CFE | Low yield of hydroxylated products | ubc.ca |

Structural Elucidation and Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ceitec.cz By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and spatial arrangement of atoms. For a molecule with the complexity of Isoneotriptophenolide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. d-nb.info

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting). For a molecule like this compound, the ¹H NMR spectrum would display signals corresponding to methyl groups, methine protons, and protons on the aromatic or furan (B31954) rings, each with a characteristic chemical shift and coupling pattern. netlify.app

The ¹³C NMR spectrum , typically recorded with broadband proton decoupling, shows a single peak for each unique carbon atom. ceitec.cz The chemical shift of each carbon signal indicates its functional type (e.g., carbonyl, aromatic, aliphatic). rsc.org For this compound, with a molecular formula of C₂₁H₂₆O₄, the spectrum would be expected to show 21 distinct carbon signals, including those characteristic of its ketone, lactone, and furan-like moieties.

A representative data table for a related abietane (B96969) diterpenoid from Tripterygium illustrates the type of information obtained from these 1D NMR experiments.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Abietane Diterpenoid (Note: This table is illustrative of the data type; specific shifts for this compound may vary.)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 32.2 | 2.37 (m) |

| 2 | 19.5 | 1.20 (m), 2.06 (m) |

| 3 | 35.1 | 1.42 (m), 1.61 (m) |

| 4 | 163.1 | - |

| 5 | 43.4 | - |

| 6 | 28.0 | 1.80 (m) |

| 7 | 21.0 | 2.15 (m) |

| 8 | 140.2 | - |

| 9 | 176.0 | - |

| 10 | 38.1 | - |

| 11 | 125.0 | 6.10 (s) |

| 12 | 150.0 | - |

| 13 | 135.0 | - |

| 14 | 145.8 | - |

| 15 | 26.9 | 3.04 (sept, J = 6.9) |

| 16 | 21.2 | 1.20 (d, J = 6.9) |

| 17 | 21.1 | 1.14 (d, J = 6.9) |

| 18 | 71.0 | 4.84 (m) |

| 19 | 21.5 | 1.25 (s) |

| 20 | 17.5 | 0.93 (s) |

Data adapted for illustrative purposes based on similar reported structures. rsc.org

While 1D NMR provides a list of ingredients, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps establish spin systems and trace out fragments of the molecule by showing which protons are neighbors. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for definitively assigning the ¹H signals to their corresponding ¹³C signals. researchgate.netceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals long-range correlations between protons and carbons that are two, three, or even four bonds apart. By piecing together these correlations, the entire carbon skeleton can be assembled, connecting the fragments identified by COSY. rsc.orgmdpi.com For instance, correlations from methyl protons to nearby quaternary carbons are often key to establishing the core ring structure. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other experiments which show through-bond connectivity, NOESY identifies atoms that are close to each other in space, regardless of bonding. mdpi.com This is indispensable for determining the relative stereochemistry of the molecule, showing which groups are on the same face of a ring or which conformation is preferred. mdpi.com

Through meticulous analysis of these 2D NMR datasets, the planar structure and relative stereochemistry of this compound can be unequivocally established. researchgate.netmdpi.com

The structural elucidation of complex molecules like this compound is greatly facilitated by high-field NMR spectrometers and cryogenic probes. High-field magnets (e.g., >600 MHz) increase spectral dispersion, reducing signal overlap and making it easier to resolve complex multiplets and interpret crowded spectra. rsc.org

Cryogenic probes cool the detector electronics to extremely low temperatures (around 20 K), which dramatically reduces thermal noise and can increase signal-to-noise ratios by a factor of three to four or more. This enhancement in sensitivity is critical for performing 2D NMR experiments on small sample quantities, which is often the case with natural products isolated from biological sources. It also allows for experiments like ¹³C-¹³C INADEQUATE, which reveals direct carbon-carbon bonds but requires very high sensitivity.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a complementary technique that provides the molecular weight and elemental formula of a compound, offering vital confirmation of the structure deduced by NMR.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). Because the exact mass of each element is unique, HRMS can be used to determine the precise elemental formula of a molecule. For this compound, HRMS would confirm the molecular formula C₂₁H₂₆O₄ by matching the experimentally observed exact mass to the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The pattern of fragmentation provides a "fingerprint" of the molecule and offers powerful evidence for its structure. By analyzing the neutral losses and the masses of the charged fragments, researchers can confirm the presence and connectivity of key structural motifs within this compound, corroborating the structure determined by NMR. thieme-connect.com

Ion Mobility Spectrometry (IMS) Integration with MS for 3D Structural Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool that provides an additional dimension of separation beyond traditional mass spectrometry. mdpi.com This technique separates gas-phase ions not only by their mass-to-charge ratio (m/z) but also based on their size, shape, and charge distribution as they drift through a buffer gas under the influence of an electric field. wikipedia.orgnih.gov

The integration of IMS with MS is particularly advantageous for the analysis of complex mixtures of natural products, which often contain numerous isomers (compounds with the same molecular formula but different structures). nih.gov this compound and its related isomers can be differentiated by their distinct drift times, as their unique three-dimensional shapes result in different mobilities through the drift tube. wikipedia.org This capability allows for the separation of isomers, isobars, and conformers, which may be indistinguishable by mass spectrometry alone. nih.gov

A key parameter derived from IMS is the Collision Cross-Section (CCS), which is a measure of the ion's effective area as it tumbles and collides with the buffer gas. The CCS value is a characteristic physical property related to the ion's 3D structure and can be compared with theoretical values calculated from molecular models to add confidence to structural assignments. mdpi.com Furthermore, IMS can significantly improve the signal-to-noise ratio by separating analyte ions from background chemical noise, enhancing sensitivity. mdpi.com

Table 1: Features of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Structural Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Orthogonal Separation | Separates ions based on mobility (shape/size) and m/z ratio. wikipedia.org | Enables differentiation from structural isomers and isobars present in plant extracts. nih.gov |

| Collision Cross-Section (CCS) | Provides an experimentally determined physical parameter related to the ion's 3D conformation. mdpi.com | Offers an additional identifier for the compound and can be used to validate computationally derived structures. |

| Isomer Differentiation | Capable of resolving compounds with identical masses but different spatial arrangements. nih.gov | Crucial for distinguishing between this compound and other diterpenoid isomers. |

| Signal-to-Noise Enhancement | Separates analyte signals from background and chemical noise in the time domain. mdpi.com | Increases the sensitivity of detection, which is vital for analyzing low-abundance compounds. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal standard for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. wikipedia.orgnih.gov This technique has been fundamental in the structural elucidation of countless complex natural products, including various terpenoids. vdoc.pubepdf.pub The method relies on the diffraction of a monochromatic X-ray beam by a single, well-ordered crystal of the compound. omu.edu.tr

The process begins with the often-challenging step of growing a high-quality crystal. This crystal is then exposed to an intense X-ray beam, which diffracts into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov This map is then interpreted to determine the precise position of each atom, revealing absolute stereochemistry, bond lengths, and bond angles with high precision. wikipedia.orgomu.edu.tr The resulting atomic model provides the most definitive proof of a molecule's solid-state structure. nih.gov

Table 2: Principles of X-ray Crystallography for Molecular Structure Determination

| Step | Description | Outcome |

|---|---|---|

| Crystallization | A purified sample of the compound is induced to form a highly ordered, single crystal. | A suitable crystal for diffraction analysis. |

| X-ray Diffraction | The crystal is irradiated with a focused beam of X-rays, causing the beam to scatter in a specific pattern. wikipedia.org | A unique diffraction pattern of spots with varying intensities. nih.gov |

| Data Analysis | The intensities and positions of the diffraction spots are measured and processed computationally. nih.gov | A 3D electron density map of the molecule. |

| Structure Refinement | An atomic model is built into the electron density map and refined to best fit the experimental data. | A definitive 3D molecular structure, including bond lengths, angles, and stereochemistry. wikipedia.org |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Analysis

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) are indispensable tools for the initial characterization of molecular structures by identifying key functional groups and chromophores. epdf.pub

UV-Vis Spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy states. technologynetworks.com This technique is particularly sensitive to the presence of conjugated systems, such as α,β-unsaturated ketones, and aromatic rings. libretexts.org For this compound, HPLC analysis coupled with UV detection has been performed at wavelengths including 210 nm, 218 nm, and 230 nm, indicating the presence of chromophores that absorb in the UV region. thieme-connect.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) of covalent bonds. wikipedia.org Since different functional groups vibrate at characteristic frequencies, the IR spectrum provides a "fingerprint" of the functional groups present in a molecule. youtube.com For a compound with the proposed structure of this compound, which contains ketone and lactone (cyclic ester) moieties, characteristic absorption bands would be expected for carbonyl (C=O) and carbon-oxygen (C-O) bonds. libretexts.org

Table 3: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alkane | C-H Stretch | 2850 - 3000 |

| Carbonyl (Ketone/Lactone) | C=O Stretch | 1680 - 1750 |

| Ester (Lactone) | C-O Stretch | 1000 - 1300 |

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry provides theoretical insights that complement experimental data, aiding in the confirmation of proposed structures and the prediction of chemical properties. ehu.eus First-principles methods, such as those based on density functional theory, can be used to calculate molecular geometries and predict spectroscopic data, which can then be compared with experimental results from NMR or X-ray crystallography. ehu.eus

A practical application of computational chemistry in the study of natural products like this compound is in the prediction of chromatographic behavior. nih.govuic.edu The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemical and thermodynamic model that calculates the chemical potential of a molecule in a liquid. nih.govuic.edu By generating a charge density profile of the molecule's surface, COSMO-RS can predict its partition coefficient (K value) in various biphasic solvent systems. nih.gov This information is invaluable for the strategic selection of solvent systems for separation techniques like counter-current chromatography (CCC), which has been successfully used to isolate this compound. nih.govuic.eduresearchgate.net

Table 4: Role of Computational Chemistry in Characterizing this compound

| Computational Method | Principle | Application in Structural Analysis |

|---|---|---|

| Geometry Optimization | Calculates the lowest energy conformation of a molecule. | Provides a theoretical 3D model for comparison with experimental data (e.g., X-ray). |

| Spectra Prediction | Simulates spectroscopic data (e.g., NMR, IR) based on the calculated structure. | Aids in the interpretation and confirmation of experimental spectra. |

| COSMO-RS | Combines quantum chemistry and thermodynamics to predict solute behavior in liquids. nih.govuic.edu | Predicts partition coefficients to optimize solvent systems for chromatographic purification. nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Integration of Isoneotriptophenolide Biosynthesis within Diterpenoid Pathways

The biosynthesis of this compound is deeply integrated within the broader diterpenoid metabolic network in plants. researchgate.net As an abietane-type diterpenoid, its carbon skeleton originates from the universal C20 precursor of all diterpenes, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netnih.gov The general pathway begins with the synthesis of five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the MVA and/or MEP pathways. nih.govresearchgate.net

Prenyltransferase enzymes catalyze the sequential head-to-tail condensation of three IPP units with one DMAPP unit to form the linear C20 molecule, GGPP. nih.govnih.gov This precursor is then subjected to cyclization by enzymes known as diterpene synthases (diTPSs). researchgate.net This cyclization cascade forms the foundational hydrocarbon skeletons of the diterpenoid class, including the abietane (B96969) scaffold that is characteristic of this compound. researchgate.netnih.govresearchgate.net Following the creation of this core structure, a series of post-cyclization modifications, primarily through oxidation, are carried out by "tailoring" enzymes to produce the final, structurally complex this compound molecule. researchgate.net

Mevalonate (B85504) (MVA) Pathway in Terpenoid Biosynthesis

The mevalonate (MVA) pathway represents one of the two primary routes for producing the universal terpenoid precursors, IPP and DMAPP. numberanalytics.com This pathway is localized in the cytosol of plant cells. numberanalytics.comrsc.org The MVA pathway utilizes acetyl-CoA as its initial substrate. numberanalytics.comnih.gov

The key steps of the MVA pathway are as follows:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. numberanalytics.comnih.gov

A third acetyl-CoA molecule is added to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). numberanalytics.comnih.gov

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a major rate-limiting step in the pathway. numberanalytics.comresearchgate.net

Mevalonate undergoes two successive phosphorylation steps, catalyzed by kinases, to form mevalonate-5-diphosphate. numberanalytics.comnih.gov

Finally, an ATP-dependent decarboxylation of mevalonate-5-diphosphate yields IPP. nih.gov

IPP can then be converted to its isomer, DMAPP, by the enzyme IPP isomerase. rsc.org While the MVA pathway is generally associated with the biosynthesis of sesquiterpenes and triterpenes, cross-talk between the cytosol and plastids allows for the potential exchange of precursors. rsc.orgresearchgate.net

Methylerythritol Phosphate (B84403) (MEP) Pathway in Terpenoid Biosynthesis

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. rsc.orgpnas.org It is the primary source of IPP and DMAPP for the biosynthesis of hemiterpenes, monoterpenes, and diterpenes. nih.govrsc.orgpnas.org

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). rsc.orgebi.ac.uk The major steps include:

Pyruvate and G3P are condensed to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). pnas.org

DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR), which is the first committed step of the pathway. pnas.org

Through a series of further enzymatic reactions, MEP is ultimately converted into both IPP and DMAPP. rsc.org

Given that this compound is a diterpenoid, its precursors are predominantly synthesized via this plastid-localized MEP pathway. nih.gov

Proposed Biosynthetic Intermediates and Branch Points Leading to this compound

The specific biosynthetic route to this compound branches off from the general diterpenoid pathway after the formation of the abietane skeleton. Research using plant cell cultures of Tripterygium wilfordii has provided insights into the later stages of this process. ubc.ca A biosynthetic pathway originating from the abietane diterpene, dehydroabietane, has been proposed for closely related compounds. ubc.ca

Studies involving the biotransformation of synthetic precursors in these cell cultures suggest several key intermediates. The conversion of isodehydroabietenolide, which can be synthesized from the readily available dehydroabietic acid, has been explored to understand the formation of triptophenolide-like compounds. ubc.ca Furthermore, isotriptophenolide itself has been used as a substrate in biotransformation experiments with both whole-cell and cell-free enzyme preparations, leading to the production of novel epoxy dienones and other hydroxylated products. ubc.ca The synthesis and subsequent biotransformation of demethyl this compound have also been investigated, indicating its relevance as a potential precursor or analog in the biosynthetic pathway. ubc.ca These studies suggest that the branch point leading to this compound involves the functionalization of a basic abietane ring structure, with compounds like isotriptophenolide and demethyl this compound representing key intermediates or closely related analogs along this specific branch of diterpene metabolism. ubc.ca

Enzymatic Catalysis and Genetic Basis of Key Biosynthetic Steps

The conversion of a simple abietane hydrocarbon scaffold into the highly functionalized this compound molecule requires a series of specific enzymatic reactions. This late-stage tailoring is a hallmark of natural product biosynthesis and is primarily accomplished by oxidative enzymes. nih.gov The key enzymatic steps involve the introduction of hydroxyl groups and the formation of the characteristic lactone ring. These types of reactions are typically catalyzed by enzymes from the cytochrome P450 (P450) monooxygenase superfamily and other oxidoreductases. researchgate.netnih.gov These enzymes act at specific sites on the precursor molecule, reducing an energy barrier to allow for the precise chemical modifications needed to achieve the final structure. wikipedia.org Biotransformation studies using crude enzyme preparations from T. wilfordii have confirmed that cell extracts can catalyze these complex oxidative steps, such as the conversion of isotriptophenolide into various epoxides and hydroxylated derivatives. ubc.ca

From a genetic perspective, the genes encoding the enzymes for a specific biosynthetic pathway in plants are often located together in the genome, forming what is known as a biosynthetic gene cluster. nih.gov The expression of these genes is typically coordinated, allowing the plant to efficiently produce specific compounds when needed, such as for defense against pathogens. nih.gov This coordinated expression is often regulated by specific transcription factors that are activated by external stimuli like fungal elicitors. nih.govnih.gov While the specific gene cluster for this compound has not been fully elucidated, this model of clustered and co-regulated genes, including those for diTPSs and subsequent P450s, represents the likely genetic basis for its biosynthesis. researchgate.netnih.gov

Chemical Derivatization and Analog Development Research

Design and Synthesis of Novel Isoneotriptophenolide Analogs

The development of novel analogs of this compound is a key area of research aimed at exploring the chemical space around the core molecule. Synthetic efforts are generally directed toward modifying its functional groups or ring system to create new chemical entities for further investigation. nih.govrsc.org

The synthesis of these analogs can be approached in two primary ways: total synthesis from simple precursors or semi-synthesis by modifying the naturally isolated compound. evitachem.com Common synthetic routes may involve utilizing readily available phenolic precursors and employing reagents like acid chlorides or anhydrides for acylation steps, often under controlled conditions to prevent degradation. evitachem.com

One significant synthetic achievement in this area was the successful synthesis of Demethyl this compound. ubc.ca This process involved the initial synthesis of isodehydroabietenolide from dehydroabietic acid, followed by functionalization of the C ring to yield the target demethylated analog. ubc.ca Other potential derivatization reactions for phenolic compounds like this compound include esterification and oxidation, the latter of which can convert the phenolic group into a quinone structure. evitachem.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific structural features of this compound and its analogs relate to their chemical and biological interactions. monash.edu These studies involve systematically altering parts of the molecule and observing the resulting changes in activity, which provides insights into which functional groups are essential. nih.govrsc.org

For this compound and related compounds, research has shown that the C ring is a critical area for molecular interactions. ubc.ca Biotransformation studies comparing isotriptophenolide, triptophenolide (B192632), and demethyl this compound revealed that the position and number of hydroxyl groups on the C ring are crucial determinants of the molecule's metabolic fate. ubc.ca For instance, the enzymatic conversion of a "para-alkylated" phenol (B47542) to a para-epoxy dienone was observed, highlighting a key structural transformation. ubc.ca

By analyzing how these structural modifications influence outcomes, researchers can build a model of the pharmacophore, identifying the key steric, electronic, and hydrophobic properties necessary for specific interactions. sciopen.com This knowledge is invaluable for the rational design of future analogs with tailored properties. monash.edu

Strategies for Enhancing Molecular Properties for Research Applications

A significant challenge for many terpenoids isolated from Tripterygium wilfordii is their poor bioavailability, which can limit their use in research and other applications. researchgate.netrsc.org Consequently, a key focus of analog development is to enhance molecular properties such as solubility, stability, and permeability. monash.edu

Strategies to achieve this include:

Modification of Functional Groups: Introducing or altering functional groups can change the molecule's polarity and hydrogen bonding capacity, which can improve aqueous solubility. nih.gov

Prodrug Approaches: Converting a functional group, such as the phenol in this compound, into an ester or another labile group can create a prodrug. This temporarily masks the active part of the molecule to improve its absorption and distribution characteristics, with the expectation that it will be cleaved in a biological system to release the active compound.

Bioisosteric Replacement: Replacing certain parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can enhance pharmacokinetic properties without negatively impacting the core activity. nih.gov

These chemical modifications are designed to create research tools that are easier to work with in experimental systems and that possess more favorable properties for investigation. chemrxiv.orgaaai.org

Investigation of Metabolites and Biotransformation Products (e.g., Demethyl this compound)

Understanding the metabolism and biotransformation of this compound is crucial for interpreting its behavior in biological systems. Research in this area often uses plant cell cultures, such as those of Tripterygium wilfordii (TRP4a line), to study how the compound is modified. ubc.ca

Incubation of this compound precursors in these cell cultures has led to the identification of several metabolites. ubc.ca For example, the biotransformation of isotriptophenolide in TRP4a cell cultures yielded two novel epoxy dienones and other hydroxylated compounds. ubc.ca Further studies suggested that a quinone methide intermediate might be involved in the formation of these epoxides. ubc.ca

The biotransformation of Demethyl this compound itself was also studied. When introduced to whole-cell cultures, it was rapidly consumed and converted. ubc.ca The major isolated product was identified as a hydroxy quinone, specifically 12,19-Dihydroxy-11,14-dioxo-18(4→3)abeo-abieta-3,8,12-trien-18-oic acid lactone. ubc.ca These findings demonstrate that enzymatic systems can significantly alter the structure of this compound and its derivatives. ubc.ca

A summary of key biotransformation findings is presented below.

| Precursor Compound | Biological System | Major Biotransformation Products | Reference |

| Isotriptophenolide | TRP4a whole cell cultures | (7,8)β-epoxy-19-hydroxy-12-oxo-18(4->3)abeo-abieta-3,9(11),13-trien-18-oic acid lactone; (7,8)α-epoxy-19-hydroxy-12-oxo-18(4->3)abeo-abieta-3,9(11),13-trien-18-oic acid lactone; Additional hydroxylated compounds | ubc.ca |

| Demethyl this compound | TRP4a whole cell cultures | 12,19-Dihydroxy-11,14-dioxo-18(4->3)abeo-abieta-3,8,12-trien-18-oic acid lactone | ubc.ca |

Mechanisms of Biological Activity at the Cellular and Molecular Level

Antitumor Mechanisms of Action (In Vitro/Preclinical Cell-Based Studies)

The antitumor potential of compounds derived from Tripterygium wilfordii is well-recognized, with the α,β-unsaturated lactone ring present in many of its diterpenoids considered a key pharmacophore for this activity. nih.gov While Isoneotriptophenolide is listed among the dozens of terpenoids isolated from the plant, specific preclinical studies detailing its anticancer mechanisms are not as prevalent as for other constituents. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways (e.g., JAK/STAT3 pathway suppression)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is common in many cancers. escholarship.org Inhibition of this pathway is a key mechanism for some anticancer agents. nih.govnih.gov While some compounds from Tripterygium wilfordii, such as tripterdine C, have been shown to inhibit the proliferation of colon cancer cells via suppression of the JAK/STAT3 pathway, specific in vitro studies demonstrating a direct inhibitory effect of this compound on this or other signaling pathways in cancer cells are not extensively documented in the current scientific literature. rsc.org

Induction of Apoptosis in Cancer Cell Lines (In Vitro Models)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or malignant cells, and its induction is a primary goal of many cancer therapies. frontiersin.orgmdpi.com Some studies on extracts from Tripterygium wilfordii and its more prominent components report the induction of apoptosis in various cancer cell lines. nih.gov There is a general indication that this compound may be involved in growth inhibition and apoptosis in non-small cell human lung cancer cells in vitro, but detailed mechanistic studies and specific data from in vitro models remain limited. researchgate.net

Effects on Cell Proliferation and Metastasis (In Vitro Models)

The inhibition of cancer cell proliferation is a fundamental aspect of antitumor activity. nih.gov In vitro studies on various natural products have demonstrated their ability to suppress the growth of cancer cell lines. nih.govresearchgate.net While this compound is mentioned as a constituent in studies examining the antiproliferative effects of Tripterygium wilfordii extracts, specific data quantifying its direct impact on the proliferation and metastatic potential of various cancer cell lines from dedicated in vitro assays are limited in the available research. njucm.edu.cn

| Biological Activity | Mechanism | Cell Line Models | Key Findings |

|---|---|---|---|

| Modulation of Signaling Pathways | JAK/STAT3 Pathway Suppression | Data Not Available | Specific studies on this compound are not widely documented. |

| Induction of Apoptosis | Specific pathways not elucidated | Non-small cell human lung cancer (general mention) researchgate.net | Implicated in growth inhibition and apoptosis, but specific data is limited. researchgate.net |

| Effects on Proliferation | Inhibition of cell growth | Data Not Available | Specific IC50 values and detailed studies are not widely available. |

| Effects on Metastasis | Inhibition of cell migration/invasion | Data Not Available | Data from in vitro metastasis models are not available. |

Anti-inflammatory Molecular Mechanisms (In Vitro/Preclinical Studies)

This compound is believed to contribute to the known anti-inflammatory properties of Tripterygium wilfordii extracts. evitachem.com The mechanism of action is thought to involve the modulation of cellular pathways that regulate inflammation. evitachem.com

Cytokine Modulation and Inflammatory Mediator Regulation

The anti-inflammatory effects of Tripterygium wilfordii extracts have been linked to the inhibition of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). acupuncturetoday.com The extracts also inhibit the secretion of prostaglandin (B15479496) E2. acupuncturetoday.com However, preclinical in vitro studies that specifically isolate and detail the molecular mechanisms of this compound in modulating these specific cytokines and inflammatory mediators are not extensively reported. Research indicates it may inhibit certain enzymes involved in inflammatory processes, but specific targets are often not named. evitachem.com

Immunomodulatory Molecular Mechanisms (In Vitro/Preclinical Studies)

Compounds from Tripterygium wilfordii are recognized for their immunomodulatory and immunosuppressive activities, which are central to their use in autoimmune diseases. researchgate.net These effects are attributed to the regulation of immune cell activation and the production of inflammatory factors. researchgate.net It is believed that this compound interacts with cellular pathways that modulate immune cell activation and cytokine production. evitachem.com Despite this, specific preclinical in vitro studies that elucidate the precise molecular targets and immunomodulatory mechanisms of purified this compound are limited in the current body of scientific literature.

| Biological Activity | Mechanism | In Vitro/Preclinical Model | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Cytokine Modulation (e.g., IL-1, IL-6, TNF-α) | Data for specific compound is limited; effects attributed to general extract. acupuncturetoday.com | Believed to modulate pathways for cytokine production, but specific data is sparse. evitachem.com |

| Immunomodulatory | Modulation of immune cell activation | Data Not Available | Presumed to contribute to the plant's overall immunomodulatory effect. researchgate.net |

Neuroprotective Effects at a Mechanistic Level

This compound is a diterpenoid compound isolated from the traditional medicinal plant Tripterygium wilfordii. rsc.orgrsc.org Terpenoids derived from this plant are recognized for a wide array of biological activities, including neuroprotective, anti-inflammatory, and immunosuppressive properties. rsc.orgnih.gov While the broad category of terpenoids from T. wilfordii is known to possess neuroprotective potential, specific mechanistic studies focusing exclusively on this compound are not extensively detailed in current research. rsc.org

However, the general neuroprotective mechanisms of terpenoids involve several key pathways. Many terpenoids exert their effects by mitigating oxidative stress and neuroinflammation. encyclopedia.pubmdpi.commdpi.com They can modulate signaling pathways such as the nuclear factor-erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in regulating the cellular response to oxidative stress and inflammation. mdpi.comnih.gov For instance, some terpenoids protect against neuronal injury by suppressing mitochondrial oxidative stress and the subsequent inflammatory responses. mdpi.com Other related compounds have been shown to provide neuroprotection by inhibiting apoptosis (programmed cell death) and modulating pathways like PI3K/Akt and ERK. nih.govnih.gov Given that this compound belongs to the diterpenoid class, it is plausible that its neuroprotective actions, if any, could involve similar mechanisms, though direct evidence is pending further investigation.

Exploration of Receptor Binding and Protein Interaction Profiles

The specific receptor binding and protein interaction profile for this compound is an area requiring more focused research. The functional activity of many small molecules is determined by their interaction with cellular proteins, including receptors, enzymes, and signaling molecules. cambridgeproteinarrays.com Techniques to study these interactions include radioligand binding assays and various microscopy-based methods that can visualize protein-protein interactions in living cells. nih.govoncodesign-services.comfrontiersin.org

While a detailed interaction map for this compound is not yet available, studies on other terpenoids from Tripterygium wilfordii offer potential avenues for exploration. For example, the diterpenoid Triptolidenol has been shown to disrupt the NF-κB/COX-2 pathway by targeting the ATP-binding sites of IKKβ, a key protein in the NF-κB signaling cascade. rsc.org Another terpenoid, Triptolide (B1683669), has been noted to downregulate the expression of angiogenic activators like VEGF and VEGFR. rsc.org Research on a crude extract containing this compound demonstrated an enhanced expression of the Fc-receptor for gamma-globulin on macrophages, suggesting an interaction with immune system components, although this is not directly tied to a neuroprotective context. cusabio.comnih.gov

The exploration of protein-protein interaction (PPI) networks is crucial for understanding the functional wiring of a cell and how compounds like this compound might modulate it. nih.govevosep.com Future studies could utilize high-throughput screening methods and computational modeling to predict and validate the protein targets of this compound, shedding light on its specific molecular mechanisms.

| Interaction Type | Potential Target/Pathway | Observed Effect in Related Terpenoids | Potential Relevance for this compound |

|---|---|---|---|

| Enzyme Inhibition | IKKβ (in NF-κB pathway) | Suppression of inflammatory signaling. rsc.org | Could contribute to anti-inflammatory and neuroprotective effects. |

| Receptor Modulation | VEGFR | Downregulation of angiogenic activators. rsc.org | Potential role in anti-angiogenesis, less direct neuroprotective link. |

| Signaling Pathway Modulation | PI3K/Akt Pathway | Anti-apoptotic and cell survival promotion. nih.govnih.gov | A likely pathway for mediating neuroprotective actions. |

| Immune Receptor Interaction | Fc Receptors | Modulation of immune cell responses. cusabio.comnih.gov | May influence neuro-immune interactions. |

Membrane Interaction Studies for Terpenoid Action

The interaction of terpenoids with cellular membranes is a critical aspect of their biological activity. frontiersin.org As a diterpenoid, this compound's behavior is likely governed by the principles of terpenoid-membrane interactions. Terpenoids are typically lipophilic (fat-loving) due to their hydrocarbon-rich structures, which facilitates their interaction with the lipid bilayer of cell membranes. mdpi.com

Studies using molecular dynamics simulations on diterpenes have shown that these compounds can permeate biological membranes passively, without the need for specific transport proteins. chemrxiv.orgnih.gov Their structure, often featuring a large hydrophobic core with few polar groups, allows them to move freely across the membrane. chemrxiv.orgnih.gov The rate of this permeation can be influenced by the specific lipid composition of the membrane. chemrxiv.org

Furthermore, terpenoids can modulate the physical properties of membranes. frontiersin.org They can insert themselves into the lipid bilayer, which can alter membrane fluidity, packing, and thickness. frontiersin.org For example, some terpenoids are known to fluidize the membrane by disrupting the close packing of lipid tails. frontiersin.org This alteration of the membrane's physical state can, in turn, influence the function of integral membrane proteins, such as receptors and ion channels, which are crucial for neuronal signaling and cell survival. nih.govfrontiersin.org The ability of terpenoids to interact with and modify cell membranes is a fundamental mechanism that likely underpins their diverse pharmacological effects. frontiersin.orgmdpi.com

| Interaction Aspect | Mechanism/Observation | Consequence | Reference |

|---|---|---|---|

| Permeability | Passive diffusion across the lipid bilayer due to lipophilic nature. | No requirement for specific protein transporters for cellular entry. | chemrxiv.orgnih.gov |

| Membrane Fluidity | Disruption of close packing between lipid tail-groups. | Can increase membrane fluidity, affecting protein function. | frontiersin.org |

| Membrane Organization | Can act as membrane regulators, influencing lipid and protein organization. | Modulation of signaling platforms and membrane protein activity. | frontiersin.org |

| Structural Basis | Large hydrophobic cores with few polar groups. | Facilitates insertion into and passage through the nonpolar membrane interior. | chemrxiv.orgnih.gov |

Advanced Analytical and Quantification Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique that combines the potent separation capabilities of liquid chromatography with the sensitive and selective mass analysis of mass spectrometry. wikipedia.orgshimadzu.com This synergy makes LC-MS an indispensable tool for analyzing biochemical, organic, and inorganic compounds in complex mixtures. wikipedia.org The LC component separates analytes based on their interactions with a stationary and a mobile phase, which is particularly useful for resolving isomers that have identical masses. thermofisher.com Following separation, the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing high sensitivity and selectivity. shimadzu.comsaiflucknow.org

In the context of Isoneotriptophenolide research, LC coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) has been successfully employed for its simultaneous quantification alongside other bioactive compounds. thieme-connect.comresearchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a valuable alternative to GC-MS due to simpler sample preparation and shorter run times. forensicrti.org This method often utilizes multi-reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, allowing for precise quantification even at low concentrations. forensicrti.org

The general workflow involves separating the compound from a mixture using a liquid chromatograph and then introducing it into a mass spectrometer. thermofisher.com The ionization source, such as Electrospray Ionization (ESI), transfers the separated components from the liquid phase into the gas phase as ions before they enter the mass analyzer. wikipedia.org

Table 1: Illustrative LC-MS/MS Parameters for Diterpenoid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase | Separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with formic acid) | Elution and separation of analytes. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates charged ions from the analyte molecules. wikipedia.org |

| Analysis Mode | Tandem MS (MS/MS) | Increases selectivity by fragmenting a precursor ion. forensicrti.org |

| Detection Mode | Multi-Reaction Monitoring (MRM) | Provides high sensitivity and specificity for quantification. forensicrti.org |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) in Analytical Research

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without undergoing decomposition. organomation.com The principle of GC relies on the partitioning of a volatile sample between a stationary phase, which is a liquid or polymer on an inert solid support inside a column, and a mobile phase, which is an inert gas like helium or nitrogen. pfc.hrlibretexts.org The sample is injected, vaporized, and carried through the column by the mobile phase. pfc.hr Compounds are separated based on their different volatilities and interactions with the stationary phase, with less volatile or more interactive compounds eluting later. organomation.com

While widely used, the application of GC for the analysis of a complex diterpenoid lactone like this compound is likely limited. Such molecules often possess low volatility and are prone to thermal degradation at the high temperatures required for GC analysis. Derivatization could potentially be employed to increase volatility and thermal stability, but this adds complexity to the sample preparation process. epa.gov Furthermore, certain reactive compounds can interact with and degrade the GC column itself. researchgate.net

Capillary Electrophoresis (CE) separates molecules based on their size and charge. thermofisher.com In CE, a high voltage is applied across a narrow capillary filled with an electrolyte solution, causing charged molecules to migrate towards the electrode of opposite polarity at different velocities. thermofisher.com This technique offers high separation efficiency, fast analysis times, and requires minimal sample volume. novapublishers.com

CE has been extensively used for the analysis of charged molecules such as proteins, peptides, and nucleic acids. nih.govnih.gov Its application to neutral molecules like this compound would typically require modification of the standard CE method. One such adaptation is Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants (micelles) to enable the separation of neutral compounds. While there is no specific literature detailing the analysis of this compound by CE, the technique remains a potential, albeit less common, avenue for its analysis, particularly in complex biological samples. novapublishers.com

Quantitative NMR (qNMR) for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method that utilizes the inherent quantitative nature of NMR spectroscopy to determine the concentration or purity of a substance. nanalysis.comjeol.com Unlike chromatographic techniques, which often rely on calibration with a reference standard of the exact same compound, qNMR can be an absolute method. jeol.compmda.go.jp The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

There are two main approaches to qNMR:

Relative Concentration Determination : This involves comparing the integrals of signals from different species within the same sample to determine their molar ratios. ox.ac.uk

Absolute Concentration Determination : This is achieved by adding a known amount of a certified internal standard to the sample. ox.ac.uk By comparing the integral of a specific signal from the analyte (this compound) with the integral of a signal from the internal standard, the absolute concentration or purity of the analyte can be precisely calculated. sigmaaldrich.com

For qNMR to yield accurate and precise results, several experimental parameters must be carefully optimized. ox.ac.uk The method has gained significant traction for the purity determination of organic compounds, including natural products used as markers in herbal medicines. pmda.go.jpthieme-connect.com The Japanese Pharmacopoeia, for instance, has utilized qNMR for the certification of reference standards. pmda.go.jp

Table 2: Key Considerations for Accurate qNMR Analysis

| Parameter | Requirement | Rationale |

|---|---|---|

| Internal Standard | High purity, chemically stable, non-overlapping signals. | Ensures accurate reference for quantification. sigmaaldrich.com |

| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of interest. | Allows for complete relaxation of all nuclei, ensuring signal intensity is truly proportional to the number of nuclei. |

| Pulse Angle | Typically 90° for maximum signal. | Ensures uniform excitation across the spectrum. ox.ac.uk |

| Solvent | Deuterated solvent with high solubility for both analyte and standard. | Provides the field-frequency lock and minimizes solvent signals. |

| Signal Selection | Use well-resolved signals free from overlap with other analyte or impurity signals. | Prevents integration errors and ensures specificity. sigmaaldrich.com |

| Data Processing | Proper phasing, baseline correction, and accurate integration. | Critical for obtaining accurate integral values. |

Method Validation and Quality Control in Analytical Research (Fitness for Purpose)

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical component of quality control and ensures the reliability, reproducibility, and accuracy of analytical data. labmanager.com The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q2(R2), that outline the characteristics to be considered during the validation of analytical procedures. europa.eueuropa.eu

The objective is to confirm "fitness for purpose" by evaluating several key performance parameters. europa.eu This process is essential whether developing a new method or verifying a standard compendial method for a specific product matrix. eurofins.ca

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a reference material or by recovery studies.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation and is considered at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

For any quantitative method developed for this compound, such as LC-MS or qNMR, a thorough validation according to these principles is required to ensure that the data generated is scientifically sound and defensible. labmanager.comthieme-connect.com

Sample Preparation and Enrichment Strategies for Trace Analysis

Sample preparation is a fundamental and often challenging step in the analytical workflow, particularly for trace analysis of compounds like this compound in complex matrices such as biological fluids or plant tissues. organomation.comlabmanager.com The primary goals of sample preparation are to remove interfering substances, concentrate the analyte to a level suitable for detection, and convert the analyte into a form compatible with the analytical instrument. rocker.com.twsigmaaldrich.com

The choice of sample preparation technique is heavily dependent on the nature of the sample matrix and the analytical method to be used. nih.gov For LC-MS analysis of this compound from plant material, a common initial step is solvent extraction. A described method for polar pesticides involves extraction with an acidified solvent like methanol, followed by centrifugation and filtration. eurl-pesticides.eu This approach is often suitable for moderately polar compounds like diterpenoid lactones.

For trace analysis, an enrichment or pre-concentration step is often necessary. Common techniques include:

Solid-Phase Extraction (SPE): This technique partitions the analyte between a solid sorbent and a liquid phase. It is highly effective for cleaning up complex samples and concentrating the analyte of interest. Different sorbent chemistries can be chosen based on the properties of this compound.

Liquid-Liquid Extraction (LLE): This classic method separates compounds based on their relative solubilities in two different immiscible liquids.

Microwave-Assisted Digestion: This technique uses strong acids and microwave energy to break down the sample matrix in a closed vessel. rocker.com.tw While powerful, this is typically used for elemental analysis and would destroy the organic structure of this compound.

Dry and Wet Ashing: These methods involve thermal or chemical decomposition of the organic matrix. inorganicventures.com Like digestion, these are destructive techniques used primarily for inorganic elemental analysis and are not suitable for analyzing intact organic molecules. sigmaaldrich.cominorganicventures.com

Throughout the sample preparation process, strict quality control is essential to prevent contamination and analyte loss, which is particularly critical when dealing with trace concentrations. nih.gov This includes using high-purity reagents and solvents and working in a clean environment. sigmaaldrich.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triptolide (B1683669) |

| Triptophenolide (B192632) |

| Acetonitrile |

| Formic Acid |

| Helium |

| Nitrogen |

Future Research Directions and Theoretical Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of abietane-type diterpenoids in Tripterygium wilfordii is a complex process involving multiple enzymatic steps. thno.org Isoneotriptophenolide is derived from the general terpenoid pathway, where isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) serve as the fundamental five-carbon building blocks. mdpi.comnih.gov These precursors are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, with key enzymes like 1-deoxy-d-xylulose-5-phosphate synthase (DXS) and 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR) playing crucial roles. mdpi.com

The formation of the diterpenoid backbone is initiated by geranylgeranyl diphosphate (GGPP) synthase (GGPPS), which creates the 20-carbon precursor GGPP. thno.orguni.lu Subsequent cyclization is catalyzed by diterpene synthases (diTPS). In T. wilfordii, a class II diTPS (e.g., TwTPS7v2, TwTPS9v2) first converts GGPP to copalyl diphosphate (CPP), which is then transformed by a class I diTPS (e.g., TwTPS27v2) into the abietane (B96969) olefin precursor, miltiradiene (B1257523). nih.govresearchgate.net

Following the formation of the core skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), which are critical for generating the vast structural diversity of these compounds. researchgate.net Several CYPs involved in this pathway have been identified:

CYP728B70 : Catalyzes the oxidation of the miltiradiene C-18 methyl group to produce dehydroabietic acid. thno.orgresearchgate.net

CYP81AM1 : Specifically catalyzes the C-15 hydroxylation of dehydroabietic acid. researchgate.netnih.gov

CYP72D19 : Responsible for the C-2 hydroxylation of dehydroabietic acid and other abietane-type diterpenoids. nih.gov

Despite this progress, the precise sequence of enzymatic reactions and the specific enzymes leading to this compound remain partially undiscovered. Future research will focus on identifying and characterizing the remaining hydroxylases, epoxidases, and lactone-forming enzymes. Understanding the regulatory networks, including transcription factors that control the expression of these biosynthetic genes, is also a critical frontier. researchgate.net This knowledge is essential for developing metabolic engineering strategies to enhance the production of this compound in microbial or plant-based systems.

Advanced Mechanistic Studies using Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

To understand the biological activities of this compound, it is crucial to move beyond single-target interactions and embrace a systems-level perspective. Advanced mechanistic studies using multi-omics approaches, such as proteomics and metabolomics, offer a powerful way to achieve this. By analyzing global changes in proteins and metabolites in cells or organisms treated with this compound, researchers can obtain an unbiased view of the pathways it modulates.

For the closely related compound triptolide (B1683669), integrated proteomic and metabolomic studies have been used to investigate its mechanisms of toxicity, particularly nephrotoxicity. nih.govacs.orgnih.gov These studies revealed that triptolide significantly perturbs key metabolic pathways, including:

Purine and pyrimidine (B1678525) metabolism nih.govacs.org

Glycerol and phospholipid metabolism nih.govacs.org

Sphingolipid metabolism nih.govacs.org

Amino acid metabolism nih.govacs.org

Future research should apply similar integrated omics strategies to this compound. This would involve treating relevant cell models (e.g., cancer cells, immune cells) with the compound and performing high-resolution mass spectrometry-based proteomics and metabolomics. nih.gov The resulting data can be used to identify differentially expressed proteins and altered metabolites, which can then be mapped to specific biological pathways. This approach will help to build a comprehensive picture of the compound's mechanism of action, identify novel molecular targets, and potentially uncover biomarkers for its efficacy. acs.orgresearchgate.net